4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide
Description
The compound 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by:
- A benzenesulfonamide core substituted with a 4-ethoxy and 3-methyl group.
- A tetrahydro-2H-pyran ring linked to the sulfonamide nitrogen via a methylene bridge, with a 2-methoxyphenyl substituent at the 4-position of the pyran ring.
Properties
IUPAC Name |
4-ethoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5S/c1-4-28-20-10-9-18(15-17(20)2)29(24,25)23-16-22(11-13-27-14-12-22)19-7-5-6-8-21(19)26-3/h5-10,15,23H,4,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTREDTWMRCYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The sulfonamide moiety is particularly noted for its ability to interfere with enzyme functions critical for cancer cell proliferation.
-
Anti-inflammatory Effects :
- Sulfonamides have been documented to possess anti-inflammatory properties, making this compound a candidate for the treatment of inflammatory diseases. Research suggests that it may modulate cytokine production and reduce inflammation in various models.
-
Antimicrobial Properties :
- The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound could be explored for antibiotic development.
Synthesis and Methods
The synthesis of 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide can be achieved through several chemical pathways:
- Multi-Step Synthesis : The synthesis typically involves the formation of the tetrahydropyran ring followed by the introduction of the ethoxy and sulfonamide groups. This multi-step process allows for the selective formation of desired intermediates.
| Step | Reaction Type | Key Reactants | Conditions |
|---|---|---|---|
| 1 | Ring Formation | 2-Methoxyphenol, Aldehyde | Acidic Catalysis |
| 2 | Alkylation | Tetrahydropyran Derivative | Base Catalysis |
| 3 | Sulfonation | Sulfonyl Chloride | Nucleophilic Substitution |
Case Studies
- Cardiovascular Research :
- Diabetic Nephropathy :
Comparison with Similar Compounds
Substituent Analysis and Structural Features
Key structural variations among analogous sulfonamides are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Pyran Ring vs. Simpler Scaffolds : The tetrahydro-2H-pyran ring in the target compound introduces rigidity and stereochemical complexity compared to ’s planar benzenesulfonamide .
- Steric and Chiral Effects : ’s naphthyl group and chiral center highlight how bulkier substituents may influence receptor binding or metabolic pathways .
Physicochemical and Spectral Properties
While spectral data for the target compound is unavailable in the evidence, inferences can be drawn from analogous compounds:
- NMR : The 2-methoxyphenyl group on the pyran ring would produce distinct aromatic proton signals (δ 6.8–7.3 ppm) and methoxy singlets (δ ~3.8 ppm), differing from ’s naphthyl protons (δ 7.4–8.3 ppm) .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) are common, but the ethoxy group (C-O stretch ~1250 cm⁻¹) differentiates the target from ’s hydroxyl group (O-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry : The target compound’s molecular ion (M⁺) would differ from ’s due to the pyran ring’s mass contribution .
Structure-Activity Relationship (SAR) Considerations
- Pyran Ring: Enhances metabolic stability by reducing oxidative degradation compared to non-cyclic analogs (e.g., ) .
- Substituent Positioning : The 2-methoxy group on the pyran’s phenyl ring may enable π-π stacking in hydrophobic binding pockets, unlike ’s hydroxyl group, which could form hydrogen bonds .
- Ethoxy vs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide?
- Methodology: Synthesis optimization requires careful control of reaction parameters. For analogous sulfonamide derivatives, temperature (room temperature to reflux), solvent selection (e.g., dimethylformamide, acetonitrile), and reaction duration (hours to days) are critical for yield and purity .
- Challenges: Competing side reactions (e.g., sulfonamide hydrolysis or incomplete substitution) may arise. Use of protecting groups for the methoxy or ethoxy substituents can mitigate undesired by-products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: Assign peaks for ethoxy (δ ~1.3 ppm for CH3, δ ~3.5–4.0 ppm for OCH2), methoxyphenyl (δ ~3.8 ppm), and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography: Resolve the tetrahydropyran ring conformation and sulfonamide geometry using SHELX programs, which are robust for small-molecule refinement .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Functional Group Modulation: The ethoxy and methoxy groups enhance hydrophilicity, but co-solvents (e.g., DMSO) or formulation with cyclodextrins may be required for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study: If NMR signals overlap (e.g., methoxyphenyl vs. ethoxy protons), use 2D techniques (HSQC, HMBC) to correlate protons with carbons. For crystallographic ambiguities, refine data with SHELXL and validate using R-factor metrics (<5% for high-resolution structures) .
- Troubleshooting: Contradictions may arise from dynamic processes (e.g., ring puckering in tetrahydropyran). Variable-temperature NMR or DFT calculations can assess conformational flexibility .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methods:
- Molecular Docking: Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
- MD Simulations: Assess stability of ligand-target complexes over nanosecond timescales. The tetrahydropyran ring’s steric effects may influence binding pocket compatibility .
- Validation: Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How does the stereochemistry of the tetrahydropyran ring impact biological activity?
- Experimental Design: Synthesize diastereomers by varying ring-substitution patterns. Test in enzyme inhibition assays (e.g., IC50 values).
- Findings: In related compounds, axial vs. equatorial methoxyphenyl orientation alters steric hindrance, affecting target engagement .
Q. What are the implications of sulfonamide group modifications on pharmacokinetics?
- Metabolism Studies: Replace the sulfonamide with carboxamide or urea analogs. Evaluate metabolic stability in liver microsomes.
- Data Interpretation: Sulfonamides generally exhibit longer half-lives due to resistance to esterase cleavage, but may face solubility limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
